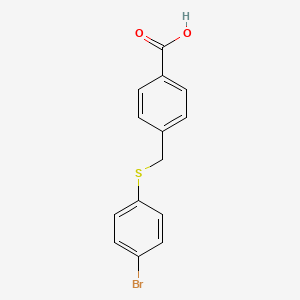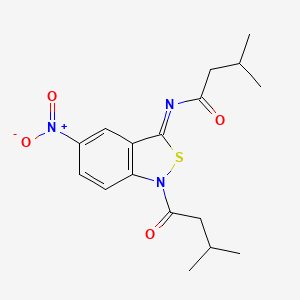
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the benzisothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the butanamide moiety: This can be done through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding oxide.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
作用机制
The mechanism of action of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
相似化合物的比较
Similar Compounds
Benzisothiazole derivatives: Compounds with similar core structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Amide derivatives: Compounds with amide functional groups.
Uniqueness
The uniqueness of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
属性
CAS 编号 |
106532-67-6 |
|---|---|
分子式 |
C17H21N3O4S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
3-methyl-N-[1-(3-methylbutanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]butanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)7-15(21)18-17-13-9-12(20(23)24)5-6-14(13)19(25-17)16(22)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3 |
InChI 键 |
LQJFKQOUGJCMFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


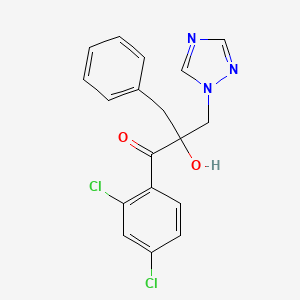
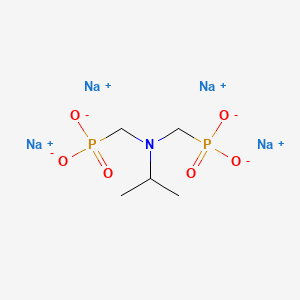
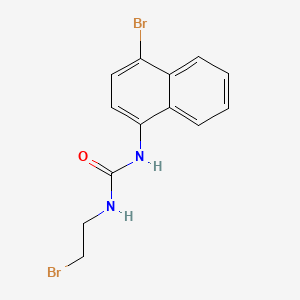
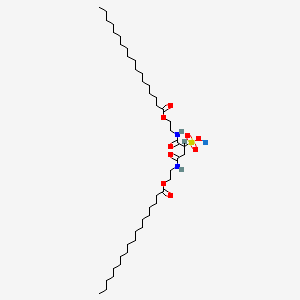

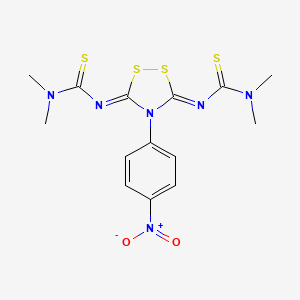

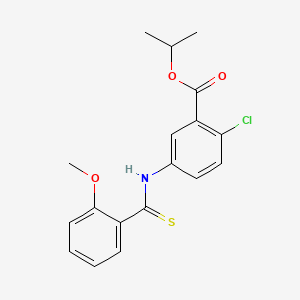
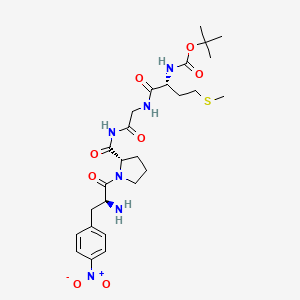
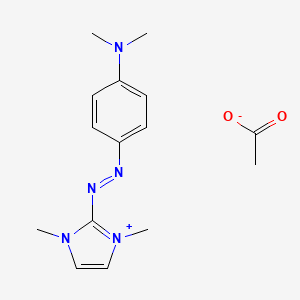

![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
